molecular formula C10H12N6O3 B11851658 N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine CAS No. 918334-38-0

N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine

Cat. No.: B11851658
CAS No.: 918334-38-0
M. Wt: 264.24 g/mol
InChI Key: AQKUWKLXDRSYLO-UHFFFAOYSA-N
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Description

N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine is a synthetic purine-glycine conjugate designed for research applications. As a modified purine derivative, this compound is of significant interest in medicinal chemistry and drug discovery, particularly in the exploration of nucleoside and nucleotide analogs. Purine derivatives are a prominent class of compounds studied for their diverse biological activities. Research on structurally related N-(purin-6-yl) amino acids and their conjugates has indicated potential in areas such as anticancer and antimycobacterial agent development . These compounds are often investigated for their ability to interact with cellular machinery involving purines, such as enzyme inhibition or incorporation into nucleic acids. This product is provided for research purposes to facilitate such studies in vitro. Researchers can utilize this compound to investigate its mechanism of action, metabolic fate, and potential as a lead structure for new therapeutics. It is strictly for laboratory use. This compound is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Please handle all chemicals with appropriate safety precautions.

Properties

CAS No.

918334-38-0

Molecular Formula

C10H12N6O3

Molecular Weight

264.24 g/mol

IUPAC Name

2-[[2-[6-(methylamino)purin-9-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C10H12N6O3/c1-11-9-8-10(14-4-13-9)16(5-15-8)3-6(17)12-2-7(18)19/h4-5H,2-3H2,1H3,(H,12,17)(H,18,19)(H,11,13,14)

InChI Key

AQKUWKLXDRSYLO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)CC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a methylamino group, followed by acylation with acetic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine base, often using halogenated reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular functions.

Comparison with Similar Compounds

Structural Modifications at the 6-Position

The 6-position substituent significantly influences biological activity, solubility, and binding properties. Below is a comparative analysis:

Compound 6-Position Substituent Key Properties Reference
N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine Methylamino (-NHCH₃) Balances basicity and hydrophilicity; potential for enhanced solubility and target engagement. N/A (Target)
N-(purin-6-yl)glycine (Compound 10) Amino (-NH₂) Exhibits antimycobacterial activity against Mycobacterium tuberculosis (Mtb).
Fmoc-hypoxanthine-PNA monomer Hydroxyl (-OH) Maintains PNA-RNA duplex stability (no Tm change); used in nucleic acid targeting.
{6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid 4-Methoxybenzoylamino Bulky aromatic group reduces solubility but enhances hydrolytic stability.
CAS 186046-82-2 (Benzhydryloxycarbonylamino) Benzhydryloxycarbonylamino High hydrophobicity; used in PNA monomers for steric protection during synthesis.
Methyl N-((2-amino-6-(benzyloxy)purin-9-yl)acetyl)-glycinate Benzyloxy (-OCH₂C₆H₅) Increased lipophilicity; may improve membrane permeability.

Functional Group Impact on Activity

  • Antimycobacterial Activity: The amino group in Compound 10 is critical for Mtb inhibition, suggesting that small, polar groups at the 6-position are advantageous for enzyme targeting .
  • Nucleic Acid Binding : Hypoxanthine (6-OH) derivatives maintain PNA-RNA duplex stability, while bulky groups (e.g., 4-methoxybenzoyl) may sterically hinder binding but improve metabolic stability .
  • Synthetic Utility: Benzhydryloxycarbonylamino and Fmoc-protected derivatives are preferred in solid-phase PNA synthesis for orthogonal protection strategies .

Physicochemical Properties

  • Solubility: Methylamino and hydroxyl groups enhance aqueous solubility compared to benzyloxy or aromatic substituents.

Biological Activity

N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine, also known as 2-(2-(6-(methylamino)-9H-purin-9-yl)acetamido)acetic acid, is a compound with a complex purine structure that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicological studies, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12N6O3
  • Molecular Weight : 264.24 g/mol
  • IUPAC Name : 2-[[2-[6-(methylamino)purin-9-yl]acetyl]amino]acetic acid
  • CAS Number : 918334-38-0

The compound features a purine base with an acetamido and methylamino group, which contributes to its unique biological properties.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism involves:

  • Binding to Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can influence receptor activity, particularly those associated with purine metabolism and signaling pathways.

In Vitro Studies

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Properties : Demonstrated potential in reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : Shown to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

In Vivo Studies

In vivo studies have highlighted the compound's effects on metabolic processes:

  • Weight Management : Acetylglycine (related compound) has been validated for its obesity resistance effects in diet-induced obese mice, suggesting that this compound may have similar properties .
  • Toxicological Safety : Toxicology studies indicate no significant adverse effects or genotoxicity at various dosages in animal models .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Case Study on Obesity Resistance :
    • A study observed that acetylglycine treatments resulted in significant weight loss and reduced fat mass in diet-induced obese mice . This suggests that similar compounds may influence body weight regulation.
    Treatment GroupAverage Weight Change (g)p-value
    Control+1.03-
    ACE1000-0.510.01
    ACE1500-1.032.30 × 10^-7
  • Toxicological Assessment :
    • In a comprehensive toxicology study involving Sprague-Dawley rats, no mortalities or adverse effects were noted following acute and chronic exposure to N-acetylglycine at high doses (up to 2000 mg/kg) . The no-observed-adverse-effect-level (NOAEL) was established at approximately 900 mg/kg/day.

Q & A

Q. What are the key synthetic pathways for N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine, and how do reaction conditions influence yield?

The compound is synthesized via coupling reactions between purine derivatives and glycine precursors. A typical method involves activating the carboxylic acid group of 2-(6-(methylamino)-9H-purin-9-yl)acetic acid with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dry DMF, followed by reaction with a tert-butyl-protected glycine derivative. Purification via silica gel chromatography is critical for isolating the product (64% yield under optimized conditions) . Key variables include solvent choice (DMF enhances solubility), temperature (room temperature minimizes side reactions), and stoichiometric ratios of coupling agents.

Q. Which analytical techniques are essential for characterizing its molecular structure and purity?

  • Nuclear Magnetic Resonance (NMR): Assigns proton environments (e.g., methylamino protons at δ ~2.8 ppm) and confirms glycine backbone connectivity .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₀H₁₃N₇O₃).
  • X-ray Crystallography: Resolves bond lengths and angles, particularly the acetyl-glycine linkage and purine tautomerism .
  • HPLC: Monitors purity (>95% for biological assays) .

Q. What is the biological relevance of this compound in peptide nucleic acid (PNA) research?

The methylamino-purine moiety mimics nucleobase interactions, enabling PNAs to hybridize with RNA/DNA. For example, incorporation into PNA oligomers targeting KRAS2 mRNA showed stable duplex formation (Tm >60°C) via CD spectroscopy and thermal denaturation assays. The acetyl-glycine linker enhances solubility and reduces steric hindrance during hybridization .

Advanced Research Questions

Q. How do solvent polarity and coupling agents affect regioselectivity in its synthesis?

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates during HATU-mediated coupling, favoring amide bond formation over side reactions like epimerization. Comparative studies show DMF improves yields by 20% compared to THF due to better dissolution of purine intermediates . Alternatives like EDCI/HOBt may reduce racemization but require longer reaction times.

Q. What strategies resolve contradictions in tautomeric equilibria observed in spectroscopic data?

The purine ring exhibits keto-enol tautomerism, complicating NMR interpretation. To address this:

  • Variable Temperature NMR: Identifies dominant tautomers (e.g., N9-H vs. N7-H forms) by tracking chemical shift changes at 25–60°C .
  • Isotopic Labeling: ¹⁵N-labeled analogs simplify peak assignments in 2D HSQC spectra .

Q. How can computational modeling optimize its binding affinity for nucleic acid targets?

Molecular dynamics (MD) simulations using force fields (e.g., AMBER) predict PNA-RNA duplex stability. Key parameters include:

  • Base Pairing Energy: Methylamino substitution increases hydrogen-bond strength with adenine residues.
  • Backbone Flexibility: The glycine linker allows conformational adjustments for improved stacking .

Q. What experimental designs mitigate challenges in scaling up synthesis for in vivo studies?

  • Flow Chemistry: Continuous reactors reduce batch variability and improve coupling efficiency.
  • Protecting Group Strategy: tert-butyl esters simplify deprotection compared to acid-labile groups .
  • Quality Control: In-line FTIR monitors reaction progress, ensuring >90% conversion before purification .

Q. How do modifications to the glycine backbone influence pharmacokinetic properties?

Substituting glycine with sarcosine (N-methylglycine) increases metabolic stability by reducing protease recognition. In vitro assays show a 2-fold increase in half-life in serum compared to unmodified analogs .

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